Cas no 1909327-88-3 (tert-butyl 2-(cyclopropylmethyl)aminoacetate hydrochloride)
tert-butyl 2-(cyclopropylmethyl)aminoacetate hydrochloride Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride
- tert-butyl 2-(cyclopropylmethyl)aminoacetate hydrochloride
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- MDL: MFCD29763400
tert-butyl 2-(cyclopropylmethyl)aminoacetate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-263458-1g |
tert-butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride |
1909327-88-3 | 95% | 1g |
$728.0 | 2023-09-14 | |
| Enamine | EN300-263458-5g |
tert-butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride |
1909327-88-3 | 95% | 5g |
$2110.0 | 2023-09-14 | |
| Enamine | EN300-263458-10g |
tert-butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride |
1909327-88-3 | 95% | 10g |
$3131.0 | 2023-09-14 | |
| Ambeed | A860450-1g |
tert-Butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride |
1909327-88-3 | 95% | 1g |
$723.0 | 2024-07-28 | |
| Enamine | EN300-263458-0.05g |
tert-butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride |
1909327-88-3 | 95% | 0.05g |
$168.0 | 2024-06-18 | |
| Enamine | EN300-263458-0.1g |
tert-butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride |
1909327-88-3 | 95% | 0.1g |
$252.0 | 2024-06-18 | |
| Enamine | EN300-263458-0.25g |
tert-butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride |
1909327-88-3 | 95% | 0.25g |
$361.0 | 2024-06-18 | |
| Enamine | EN300-263458-0.5g |
tert-butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride |
1909327-88-3 | 95% | 0.5g |
$569.0 | 2024-06-18 | |
| Enamine | EN300-263458-1.0g |
tert-butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride |
1909327-88-3 | 95% | 1.0g |
$728.0 | 2024-06-18 | |
| Enamine | EN300-263458-2.5g |
tert-butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride |
1909327-88-3 | 95% | 2.5g |
$1428.0 | 2024-06-18 |
tert-butyl 2-(cyclopropylmethyl)aminoacetate hydrochloride Suppliers
tert-butyl 2-(cyclopropylmethyl)aminoacetate hydrochloride Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on tert-butyl 2-(cyclopropylmethyl)aminoacetate hydrochloride
Professional Introduction to Tert-butyl 2-(cyclopropylmethyl)aminoacetate Hydrochloride (CAS No. 1909327-88-3)
Tert-butyl 2-(cyclopropylmethyl)aminoacetate hydrochloride, with the chemical identifier CAS No. 1909327-88-3, is a specialized compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural properties, has been explored for its potential applications in various biochemical and medicinal contexts. The combination of a tert-butyl group, a cyclopropylmethyl moiety, and an aminoacetate backbone provides a distinctive molecular framework that may contribute to its pharmacological activity.
The structural configuration of tert-butyl 2-(cyclopropylmethyl)aminoacetate hydrochloride suggests that it could exhibit properties such as stability, solubility, and bioavailability, which are critical factors in drug design. The tert-butyl group, known for its steric hindrance, may influence the compound's interactions with biological targets, potentially enhancing or modulating binding affinities. Meanwhile, the cyclopropylmethyl segment introduces a rigid cyclic structure that could affect the compound's conformational dynamics and reactivity.
In recent years, there has been growing interest in the development of novel compounds that can interact with biological systems in innovative ways. The aminoacetate moiety in this compound is particularly noteworthy, as it is a common pharmacophore found in many bioactive molecules. This functional group is known to participate in hydrogen bonding and salt formation, which are essential for drug-receptor interactions. The hydrochloride salt form of the compound further enhances its solubility and stability, making it a promising candidate for further investigation.
Current research in the field of medicinal chemistry has highlighted the importance of structurally diverse compounds in addressing complex biological challenges. The unique combination of substituents in tert-butyl 2-(cyclopropylmethyl)aminoacetate hydrochloride positions it as a potential lead compound for further derivatization and optimization. Scientists have been exploring its potential role in modulating enzyme activity, receptor binding, and other pharmacological pathways. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes or receptors, making it a valuable asset in the search for new therapeutic agents.
The cyclopropylmethyl group, in particular, has been studied for its ability to enhance metabolic stability and reduce susceptibility to enzymatic degradation. This characteristic is crucial for the development of long-acting drugs that require sustained release and prolonged activity. Additionally, the tert-butyl group's steric bulk can be leveraged to improve drug delivery systems by preventing unwanted interactions with non-target molecules. These features make tert-butyl 2-(cyclopropylmethyl)aminoacetate hydrochloride an intriguing candidate for further exploration in drug design.
Advances in computational chemistry and molecular modeling have enabled researchers to predict the behavior of complex molecules like this one with greater accuracy. These tools have been instrumental in identifying potential binding sites and understanding how the compound interacts with biological targets at the molecular level. By leveraging these technologies, scientists can optimize the structure of tert-butyl 2-(cyclopropylmethyl)aminoacetate hydrochloride to enhance its pharmacological properties and improve its efficacy as a therapeutic agent.
The aminoacetate functional group also plays a significant role in the compound's overall behavior. It is capable of forming hydrogen bonds with polar groups on biological targets, which can strengthen binding interactions and improve drug potency. Furthermore, the hydrochloride salt form ensures that the compound remains stable under various storage conditions and can be easily formulated into different dosage forms. These attributes make it a versatile tool for researchers investigating new drug candidates.
In conclusion, tert-butyl 2-(cyclopropylmethyl)aminoacetate hydrochloride represents a promising compound with unique structural features that may contribute to its pharmacological activity. Its potential applications in pharmaceutical research are vast, ranging from enzyme inhibition to receptor modulation. As scientific understanding continues to evolve, this compound will likely play an important role in the development of new therapeutic strategies.
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